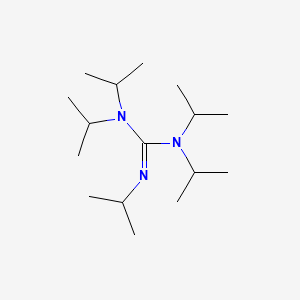
(2,4-Dinitrophenyl)(ethyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde-2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C₈H₈N₄O₄ and a molecular weight of 224.17 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones . The compound forms brightly colored precipitates, making it useful for identifying carbonyl compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .
Analyse Chemischer Reaktionen
Types of Reactions: Acetaldehyde-2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming hydrazone derivatives . This reaction is a nucleophilic addition followed by the elimination of water.
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, acetaldehyde, methanol, sulfuric acid.
Conditions: Acidic medium, typically using methanol and sulfuric acid as solvents.
Major Products: The major product of the reaction between acetaldehyde and 2,4-dinitrophenylhydrazine is acetaldehyde-2,4-dinitrophenylhydrazone, which forms as a brightly colored precipitate .
Wissenschaftliche Forschungsanwendungen
Acetaldehyde-2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed as an analytical standard for monitoring environmental pollutants.
Biological Studies: Utilized in studies involving carbonyl stress and oxidative damage in biological systems.
Industrial Applications: Used in the quality control of industrial processes involving carbonyl compounds.
Wirkmechanismus
The mechanism of action of acetaldehyde-2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a stable hydrazone derivative . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety .
Vergleich Mit ähnlichen Verbindungen
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetone-2,4-dinitrophenylhydrazone
- Cyclohexanone-2,4-dinitrophenylhydrazone
Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .
Eigenschaften
Molekularformel |
C8H8N4O4 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-ethyldiazene |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3 |
InChI-Schlüssel |
DZENCWDPSDMNRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)





![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)



![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
